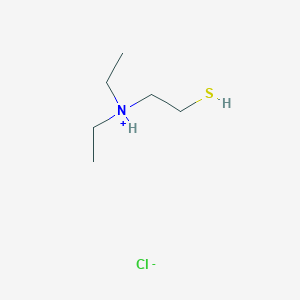

Diethyl(2-sulfanylethyl)azanium;chloride

Description

Diethyl(2-sulfanylethyl)azanium;chloride (IUPAC name: diethyl(2-sulfanylethyl)azanium chloride), also known as diethylaminoethanethiol hydrochloride or diethyl(2-mercaptoethyl)ammonium chloride, is a quaternary ammonium compound with the molecular formula C₆H₁₆NS⁺·Cl⁻ . It consists of a diethylamino group bonded to an ethylthiol moiety, with a chloride counterion. Its molecular structure distinguishes it from other azanium chlorides, particularly in terms of solubility, stability, and biological activity.

Properties

CAS No. |

185463-71-2 |

|---|---|

Molecular Formula |

C6H16ClNS |

Molecular Weight |

169.72 g/mol |

IUPAC Name |

diethyl(2-sulfanylethyl)azanium;chloride |

InChI |

InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H |

InChI Key |

QAXLTZBBDSDRPW-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CCS.[Cl-] |

Canonical SMILES |

CC[NH+](CC)CCS.[Cl-] |

Other CAS No. |

1942-52-5 |

Pictograms |

Irritant |

Synonyms |

2-DIETHYLAMINO ETHANETHIOL HCL |

Origin of Product |

United States |

Comparison with Similar Compounds

Choline Chloride

Structure: (2-Hydroxyethyl)trimethylazanium chloride (C₅H₁₄NO⁺·Cl⁻) . Key Differences:

- Functional Group : Choline chloride features a hydroxyl (-OH) group instead of a thiol (-SH), making it more polar and less reactive toward oxidation.

- Applications : Primarily used as a nutrient supplement in animal feed and a precursor for acetylcholine synthesis. Its hydroxyl group enhances water solubility, making it suitable for biological systems .

- Toxicity : Generally recognized as safe (GRAS) in regulated doses, unlike thiol-containing compounds, which may require stricter handling .

| Property | Diethyl(2-sulfanylethyl)azanium;chloride | Choline Chloride |

|---|---|---|

| Functional Group | -SH | -OH |

| Solubility in Water | Moderate (thiol reduces polarity) | High |

| Primary Use | Chemical synthesis, ligand chemistry | Animal feed, neurotransmission |

| Reactivity | Oxidizes to disulfides | Stable in aqueous media |

Benzethonium Chloride

Structure: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride (C₂₇H₄₂NO₂⁺·Cl⁻) . Key Differences:

- Substituents : Benzethonium has a bulky aromatic benzyl group and a long alkyl chain, enhancing its lipophilicity and surfactant properties.

- Applications : Widely used as an antimicrobial agent in disinfectants and preservatives due to its ability to disrupt microbial membranes .

- Toxicity: Higher toxicity compared to simpler azanium chlorides, limiting its use to non-ingestible products.

| Property | This compound | Benzethonium Chloride |

|---|---|---|

| Molecular Complexity | Simple (diethyl + thiol) | Complex (aromatic + alkyl) |

| Lipophilicity | Moderate | High |

| Primary Use | Chemical intermediates | Antimicrobials |

Acetylcholine Chloride

Structure: 2-Acetyloxyethyl(trimethyl)azanium chloride (C₇H₁₆NO₂⁺·Cl⁻) . Key Differences:

- Functional Group : Contains an acetyloxy (-OCOCH₃) group, enabling hydrolysis to choline in biological systems.

- Applications : Critical in neurotransmission; used medically to treat conditions like glaucoma and ileus .

- Stability : Susceptible to enzymatic hydrolysis, unlike the more stable thiol-based compound.

| Property | This compound | Acetylcholine Chloride |

|---|---|---|

| Bioactivity | Limited | High (neurotransmitter) |

| Stability in Water | Stable | Hydrolyzes rapidly |

| Synthetic Utility | Ligand, reducing agent | Pharmaceutical precursor |

Benzoxonium Chloride

Structure: Benzyl-dodecyl-bis(2-hydroxyethyl)azanium chloride (C₂₃H₄₂NO₂⁺·Cl⁻) . Key Differences:

- Substituents : Combines a benzyl group with two hydroxyethyl chains , enhancing surfactant properties.

- Applications : Used in antiseptic formulations for topical use, leveraging its dual hydrophilic-lipophilic balance .

| Property | This compound | Benzoxonium Chloride |

|---|---|---|

| Hydrophilic Groups | Thiol (-SH) | Hydroxyethyl (-OH) |

| Primary Use | Chemical synthesis | Topical antiseptics |

Physicochemical and Functional Contrasts

- Reactivity : The thiol group in this compound enables nucleophilic substitution and metal coordination, unlike the hydroxyl or acetyloxy groups in choline and acetylcholine derivatives .

- Solubility : Thiols reduce overall polarity compared to hydroxylated analogs, affecting solubility in aqueous vs. organic phases .

- Thermal Stability : Quaternary ammonium salts with aromatic or bulky substituents (e.g., benzethonium) exhibit higher thermal stability due to reduced molecular mobility .

Industrial and Research Implications

- This compound is niche in applications requiring thiol-mediated reactions, such as polymer crosslinking or nanoparticle synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.